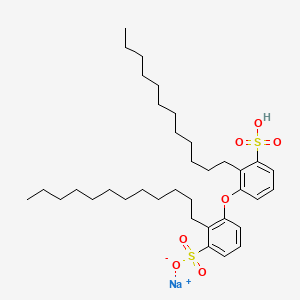

Disodium oxybis(dodecylbenzenesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

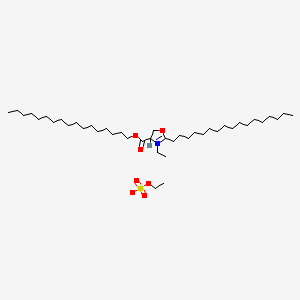

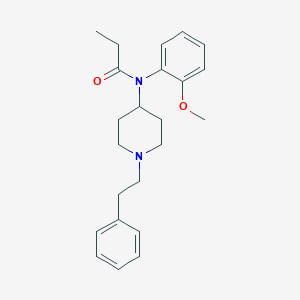

Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water and oil-based substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium oxybis(dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the disodium salt .

Industrial Production Methods

The industrial production of disodium oxybis(dodecylbenzenesulfonate) follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the product is purified and dried to obtain the final compound. The production process is designed to ensure high yield and purity, meeting the quality standards required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium oxybis(dodecylbenzenesulfonate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinates and thiols.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Disodium oxybis(dodecylbenzenesulfonate) has a wide range of applications in scientific research, including:

Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the preparation of biological samples and as a dispersing agent in biochemical assays.

Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.

Wirkmechanismus

The mechanism of action of disodium oxybis(dodecylbenzenesulfonate) is primarily based on its surfactant properties. The compound reduces the surface tension between water and oil phases, allowing for better mixing and emulsification. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic alkylbenzene tail-group interacts with oil molecules. This dual interaction facilitates the formation of stable emulsions and dispersions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dodecylbenzenesulfonate: A similar anionic surfactant with a single dodecylbenzene sulfonate group.

Linear alkylbenzene sulfonates: A class of anionic surfactants with linear alkyl chains.

Branched alkylbenzene sulfonates: Anionic surfactants with branched alkyl chains

Uniqueness

Disodium oxybis(dodecylbenzenesulfonate) is unique due to its dual dodecylbenzene sulfonate groups connected by an oxygen bridge. This structure enhances its emulsifying and dispersing properties compared to similar compounds with single sulfonate groups. Additionally, its biodegradability and lower environmental impact make it a preferred choice in various applications .

Eigenschaften

CAS-Nummer |

25167-32-2 |

|---|---|

Molekularformel |

C36H57NaO7S2 |

Molekulargewicht |

689.0 g/mol |

IUPAC-Name |

sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |

InChI |

InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |

InChI-Schlüssel |

KCNGRVZRDYPLIV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |

Siedepunkt |

212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999) |

Dichte |

1.161 at 77 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

32 °F (USCG, 1999) |

Physikalische Beschreibung |

Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999) Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)